molecular formula C12H14O3 B4592435 5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one

5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one

Cat. No.: B4592435
M. Wt: 206.24 g/mol
InChI Key: KWAKYMRJOMVREK-RMKNXTFCSA-N
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Description

5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a tetrahydropyran ring, with a methylene bridge connecting the two

Scientific Research Applications

5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one typically involves the condensation of furfural with 2,2-dimethyltetrahydro-4H-pyran-4-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the methylene bridge. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes often involve the use of fixed-bed reactors or microreactors, where the reactants are continuously fed into the reactor and the product is continuously removed. This approach minimizes the formation of by-products and allows for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of 5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative with an aldehyde functional group.

    2,5-furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

    Tetrahydrofuran: A fully hydrogenated derivative of furan.

Uniqueness

5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one is unique due to its combination of a furan ring and a tetrahydropyran ring, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-2,2-dimethyloxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-11(13)9(8-15-12)6-10-4-3-5-14-10/h3-6H,7-8H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAKYMRJOMVREK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=CO2)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)/C(=C/C2=CC=CO2)/CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one
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5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one
Reactant of Route 3
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one
Reactant of Route 4
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one
Reactant of Route 5
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one
Reactant of Route 6
5-(2-furylmethylene)-2,2-dimethyltetrahydro-4H-pyran-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.